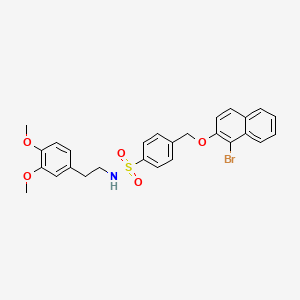
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine is a useful research compound. Its molecular formula is C27H26BrNO5S and its molecular weight is 556.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine , also known by its CAS number 1024312-90-0, is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H26BrNO5S, with a molecular weight of approximately 522.47 g/mol. The structure includes a sulfonamide group which is often associated with various biological activities. The presence of the 3,4-dimethoxyphenyl and naphthyloxy moieties suggests potential interactions with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | C27H26BrNO5S |
| Molecular Weight | 522.47 g/mol |
| CAS Number | 1024312-90-0 |
Anticancer Activity
Several studies have investigated the anticancer properties of compounds containing sulfonamide groups. For instance, benzenesulfonamide derivatives have shown significant activity against various cancer cell lines by inhibiting COX-2 enzymes, which are often overexpressed in tumors. A study reported that certain sulfonamide derivatives exhibited up to 47.1% inhibition of COX-2 at a concentration of 20 μM .
Cardiovascular Effects
Research has indicated that sulfonamide derivatives can influence cardiovascular functions. A specific study on benzenesulfonamide derivatives demonstrated their ability to decrease perfusion pressure and coronary resistance in experimental models, suggesting a mechanism involving calcium channel inhibition . Such effects are crucial for understanding the therapeutic potential of the compound in managing cardiovascular diseases.
Antimicrobial Activity
Preliminary findings suggest that compounds similar to this compound may possess antibacterial properties. A related study found that various sulfonamido compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Study on COX-2 Inhibition
In a controlled laboratory setting, researchers synthesized several derivatives of sulfonamides and evaluated their COX-2 inhibitory activity. The results indicated that modifications in the chemical structure could enhance inhibitory effects, suggesting that this compound may be optimized for better efficacy against COX-2 related pathways .
Cardiovascular Implications
A separate investigation focused on the cardiovascular implications of sulfonamide derivatives revealed that specific compounds could modulate perfusion pressure effectively. The findings highlighted the potential for developing new treatments for hypertension based on these mechanisms .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic viability of this compound. Theoretical models using software such as ADMETlab suggest favorable absorption characteristics, but further empirical studies are necessary to confirm these predictions .
Summary of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Phase I and II |
| Excretion | Renal |
Properties
IUPAC Name |
4-[(1-bromonaphthalen-2-yl)oxymethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrNO5S/c1-32-24-13-9-19(17-26(24)33-2)15-16-29-35(30,31)22-11-7-20(8-12-22)18-34-25-14-10-21-5-3-4-6-23(21)27(25)28/h3-14,17,29H,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOCPUBVWQLMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=C(C4=CC=CC=C4C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














